molecular formula C24H30N2O5 B5058525 3-[(1-acetyl-4-piperidinyl)oxy]-N-benzyl-N-(2-hydroxyethyl)-4-methoxybenzamide

3-[(1-acetyl-4-piperidinyl)oxy]-N-benzyl-N-(2-hydroxyethyl)-4-methoxybenzamide

Cat. No. B5058525
M. Wt: 426.5 g/mol
InChI Key: OJLVOTUHCXRKDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(1-acetyl-4-piperidinyl)oxy]-N-benzyl-N-(2-hydroxyethyl)-4-methoxybenzamide is a compound that has attracted significant attention in scientific research due to its potential therapeutic applications. This compound is also known as ABT-702 and is a potent inhibitor of adenosine kinase, an enzyme that plays a critical role in regulating the levels of adenosine in the brain.

Mechanism of Action

The mechanism of action of 3-[(1-acetyl-4-piperidinyl)oxy]-N-benzyl-N-(2-hydroxyethyl)-4-methoxybenzamide involves the inhibition of adenosine kinase. Adenosine kinase is responsible for the breakdown of adenosine in the brain. By inhibiting adenosine kinase, 3-[(1-acetyl-4-piperidinyl)oxy]-N-benzyl-N-(2-hydroxyethyl)-4-methoxybenzamide can increase the levels of adenosine in the brain, leading to potential therapeutic benefits.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(1-acetyl-4-piperidinyl)oxy]-N-benzyl-N-(2-hydroxyethyl)-4-methoxybenzamide are still being studied. However, some studies have suggested that the compound may have potential therapeutic benefits in the treatment of various neurological disorders, including epilepsy, pain, and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(1-acetyl-4-piperidinyl)oxy]-N-benzyl-N-(2-hydroxyethyl)-4-methoxybenzamide in lab experiments is its ability to selectively inhibit adenosine kinase. This allows researchers to study the effects of adenosine on various physiological processes. However, one limitation of using this compound is its potential toxicity. Studies have shown that high doses of the compound can be toxic to cells, highlighting the need for careful dosing in lab experiments.

Future Directions

There are several potential future directions for research involving 3-[(1-acetyl-4-piperidinyl)oxy]-N-benzyl-N-(2-hydroxyethyl)-4-methoxybenzamide. One area of research could focus on the compound's potential therapeutic benefits in the treatment of epilepsy. Another area of research could focus on the compound's potential use as an anti-inflammatory agent. Additionally, researchers could investigate the potential use of the compound in combination with other drugs to enhance its therapeutic effects. Overall, further research is needed to fully understand the potential therapeutic applications of 3-[(1-acetyl-4-piperidinyl)oxy]-N-benzyl-N-(2-hydroxyethyl)-4-methoxybenzamide.

Synthesis Methods

The synthesis of 3-[(1-acetyl-4-piperidinyl)oxy]-N-benzyl-N-(2-hydroxyethyl)-4-methoxybenzamide involves several steps. The first step involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. The second step involves the reaction of 4-methoxybenzoyl chloride with benzylamine to form N-benzyl-4-methoxybenzamide. The third step involves the reaction of N-benzyl-4-methoxybenzamide with 1-acetyl-4-piperidinol to form 3-[(1-acetyl-4-piperidinyl)oxy]-N-benzyl-4-methoxybenzamide. The final step involves the reaction of 3-[(1-acetyl-4-piperidinyl)oxy]-N-benzyl-4-methoxybenzamide with ethylene glycol to form 3-[(1-acetyl-4-piperidinyl)oxy]-N-benzyl-N-(2-hydroxyethyl)-4-methoxybenzamide.

Scientific Research Applications

3-[(1-acetyl-4-piperidinyl)oxy]-N-benzyl-N-(2-hydroxyethyl)-4-methoxybenzamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's ability to inhibit adenosine kinase, an enzyme that plays a critical role in regulating the levels of adenosine in the brain. Adenosine is a neuromodulator that plays a critical role in regulating various physiological processes, including sleep, pain, and inflammation. By inhibiting adenosine kinase, 3-[(1-acetyl-4-piperidinyl)oxy]-N-benzyl-N-(2-hydroxyethyl)-4-methoxybenzamide can increase the levels of adenosine in the brain, leading to potential therapeutic benefits.

properties

IUPAC Name

3-(1-acetylpiperidin-4-yl)oxy-N-benzyl-N-(2-hydroxyethyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O5/c1-18(28)25-12-10-21(11-13-25)31-23-16-20(8-9-22(23)30-2)24(29)26(14-15-27)17-19-6-4-3-5-7-19/h3-9,16,21,27H,10-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLVOTUHCXRKDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)OC2=C(C=CC(=C2)C(=O)N(CCO)CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(1-acetyl-4-piperidinyl)oxy]-N-benzyl-N-(2-hydroxyethyl)-4-methoxybenzamide

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